molecular formula C17H28N6O2 B12695930 Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester CAS No. 90931-98-9

Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester

Cat. No.: B12695930
CAS No.: 90931-98-9
M. Wt: 348.4 g/mol
InChI Key: WGAYFGKXRIEOSY-QGOAFFKASA-N
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Description

Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their coupling. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperazine or pyridazine rings.

    Reduction: This can be used to reduce any double bonds or functional groups present in the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester apart is its combined piperazine and pyridazine moieties, which provide a unique structural framework for interaction with biological targets. This dual functionality can enhance its efficacy and specificity in medicinal applications.

Properties

CAS No.

90931-98-9

Molecular Formula

C17H28N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl (3E)-3-[[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]hydrazinylidene]butanoate

InChI

InChI=1S/C17H28N6O2/c1-13(12-16(24)25-17(2,3)4)18-19-14-6-7-15(21-20-14)23-10-8-22(5)9-11-23/h6-7H,8-12H2,1-5H3,(H,19,20)/b18-13+

InChI Key

WGAYFGKXRIEOSY-QGOAFFKASA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(C=C1)N2CCN(CC2)C)/CC(=O)OC(C)(C)C

Canonical SMILES

CC(=NNC1=NN=C(C=C1)N2CCN(CC2)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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